molecular formula C15H9N3O4 B12452065 3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile

3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile

Cat. No.: B12452065
M. Wt: 295.25 g/mol
InChI Key: RRPKQLGKLCXVDR-UHFFFAOYSA-N
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Description

3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzodioxole ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 3-aminobenzonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: 3-[(E)-[(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Condensation: Complex organic molecules with extended conjugation or additional functional groups.

Scientific Research Applications

3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE is unique due to its combination of a nitro group, benzodioxole ring, and benzonitrile moiety, which imparts distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

3-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzonitrile

InChI

InChI=1S/C15H9N3O4/c16-7-10-2-1-3-12(4-10)17-8-11-5-14-15(22-9-21-14)6-13(11)18(19)20/h1-6,8H,9H2

InChI Key

RRPKQLGKLCXVDR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC(=C3)C#N)[N+](=O)[O-]

Origin of Product

United States

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